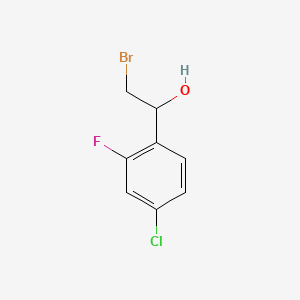
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6BrClFO It is a derivative of phenyl ethanol, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol typically involves the bromination of 1-(4-chloro-2-fluorophenyl)ethanol. One common method is the reaction of 1-(4-chloro-2-fluorophenyl)ethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert it to the corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl ethanols.
Scientific Research Applications
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanol: Similar structure but with the fluorine atom in a different position.
2-Bromo-1-(4-chloro-2-fluorophenyl)ethane: Similar structure but without the hydroxyl group.
Uniqueness
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is a halogenated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.
This compound can be synthesized through the bromination of 1-(4-chloro-2-fluorophenyl)ethanol, typically using bromine in dichloromethane at room temperature. The compound exhibits a variety of chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria suggest a promising potential for therapeutic applications in treating bacterial infections .
Anticancer Activity
The compound also shows potential as an anticancer agent. Studies have indicated that halogenated phenolic compounds can induce apoptosis in cancer cells by interacting with specific cellular receptors or enzymes. The presence of bromine, chlorine, and fluorine atoms enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its bioactivity .
The biological activity of this compound is attributed to its ability to form strong interactions with molecular targets within cells. The halogen atoms can participate in halogen bonding, which may enhance binding affinity to enzymes or receptors involved in critical biological pathways. This interaction can lead to the inhibition of bacterial enzymes or modulation of apoptotic pathways in cancer cells .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of various halogenated compounds, including this compound, revealing significant activity against MRSA with an IC50 value lower than 10 µM .
- Cell Viability Assays : In cell viability assays using THP1-Blue™ NF-κB cells, compounds similar to this compound exhibited varying degrees of cytotoxicity, with some derivatives showing enhanced activity due to the presence of electron-withdrawing groups like chlorine and bromine .
Summary of Biological Activities
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
2-bromo-1-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 |
InChI Key |
DRCMKRJMEUVRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















